molecular formula C13H13NO2S2 B8812766 5-Tosyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole

5-Tosyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole

Cat. No. B8812766
M. Wt: 279.4 g/mol
InChI Key: PKMFAEROGWOLBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07750034B2

Procedure details

A solution of 4-methyl-N,N-diprop-2-yn-1-ylbenzenesulfonamide obtained in Step A (700 mg), thiolacetic acid (0.267 mL), and AIBN (37 mg) in benzene (90 mL) was refluxed overnight. The solvent was removed under reduced pressure, and the residue was purified on a Biotage Horizon® system (silica, gradient 30-100% dichloromethane in hexane) to yield the title compound. LC-MS 126.1 (M+1).
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
0.267 mL
Type
reactant
Reaction Step One
Name
Quantity
37 mg
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([N:11]([CH2:15][C:16]#[CH:17])[CH2:12][C:13]#[CH:14])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[S:18]1C=CC=C1CC(O)=O.CC(N=NC(C#N)(C)C)(C#N)C>C1C=CC=CC=1>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([N:11]2[CH2:12][C:13]3=[CH:14][S:18][CH:17]=[C:16]3[CH2:15]2)(=[O:10])=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)N(CC#C)CC#C
Name
Quantity
0.267 mL
Type
reactant
Smiles
S1C(=CC=C1)CC(=O)O
Name
Quantity
37 mg
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
Quantity
90 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified on a Biotage Horizon® system (silica, gradient 30-100% dichloromethane in hexane)

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)N1CC=2C(C1)=CSC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.